5-bromo-2-(5-butyl-2-pyridinyl)phenol
Overview
Description
5-bromo-2-(5-butyl-2-pyridinyl)phenol is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a butyl group, and a pyridinyl group attached to a phenol ring. Its molecular formula is C15H16BrNO, and it has a molecular weight of 306.20 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(5-butyl-2-pyridinyl)phenol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(5-butyl-2-pyridinyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
5-bromo-2-(5-butyl-2-pyridinyl)phenol has been extensively studied for its potential therapeutic applications in various fields:
Cancer Treatment: It has shown promise as an inhibitor of enzymes involved in cancer cell proliferation.
Cardiovascular Diseases: The compound’s anti-inflammatory and antioxidant properties make it a potential candidate for treating cardiovascular conditions.
Neurodegenerative Disorders: Its neuroprotective effects suggest potential use in treating diseases like Alzheimer’s and Parkinson’s.
Mechanism of Action
The mechanism of action of 5-bromo-2-(5-butyl-2-pyridinyl)phenol involves the inhibition of specific enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is involved in the production of prostaglandins, which play a role in inflammation. Inhibition of COX-2 can reduce inflammation. PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), and its inhibition can increase cAMP levels, leading to anti-inflammatory and anti-proliferative effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol: This compound shares a similar pyridinyl and bromine structure but differs in the presence of a diethylamino group.
5-bromo-2-chloropyridine: Another similar compound with a bromine and chlorine atom attached to a pyridine ring.
Uniqueness
5-bromo-2-(5-butyl-2-pyridinyl)phenol is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research.
Properties
IUPAC Name |
5-bromo-2-(5-butylpyridin-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-2-3-4-11-5-8-14(17-10-11)13-7-6-12(16)9-15(13)18/h5-10,18H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEIJHADQFDCAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C2=C(C=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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